Denatonium benzoate is synthesized from lidocaine, a local anesthetic, through chemical reactions involving benzyl halides and benzoic acid. This synthesis process often occurs in a controlled laboratory setting or industrial environment due to the need for precise conditions to ensure product quality. The compound falls under the category of bittering agents, which are substances that impart an extremely bitter taste .
The synthesis of denatonium benzoate typically follows a multi-step process:
This method is advantageous as it reduces post-reaction processing steps, enhancing efficiency and lowering production costs.
Denatonium benzoate hydrate features a complex molecular structure that includes:
The molecular formula can be represented as , highlighting its composition of both organic components and water .
O.CC[N+](CC)(CC(=O)Nc1c(C)cccc1C)Cc2ccccc2.[O-]C(=O)c3ccccc3
InChI=1S/C21H28N2O.C7H6O2.H2O/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;8-7(9)6-4-2-1-3-5-6;/h7-14H,5-6,15-16H2,1-4H3;1-5H,(H,8,9);1H2
Denatonium benzoate can participate in various chemical reactions due to its functional groups:
The mechanism by which denatonium benzoate exerts its effects primarily involves interaction with taste receptors on the tongue. It activates bitter taste receptors (TAS2R family), leading to an immediate aversive response that discourages ingestion. This mechanism is particularly effective at very low concentrations (as low as 0.05 ppm), making it one of the most potent bitter agents known .
Denatonium benzoate hydrate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 464.59 g/mol |
Melting Point | 168 °C |
Solubility | 45 g/L in water at 20 °C |
Appearance | White crystalline solid |
Odor | Odorless |
Stability | Stable in light |
These properties contribute to its functionality as an effective denaturant and aversive agent across various applications.
Denatonium benzoate has diverse applications across multiple industries:
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2